Cas no 1505192-70-0 (3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid)

3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
- 1505192-70-0
- EN300-1914365
-
- Inchi: 1S/C7H7BrO4/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4,9H,3H2,(H,10,11)
- InChI Key: PGQKFHLBZAUAOQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(CC(=O)O)O)O1
Computed Properties
- Exact Mass: 233.95277g/mol
- Monoisotopic Mass: 233.95277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 70.7Ų
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914365-0.05g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 0.05g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1914365-0.25g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 0.25g |
$1209.0 | 2023-09-17 | ||
Enamine | EN300-1914365-1.0g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 1g |
$1315.0 | 2023-05-31 | ||
Enamine | EN300-1914365-2.5g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 2.5g |
$2576.0 | 2023-09-17 | ||
Enamine | EN300-1914365-5g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 5g |
$3812.0 | 2023-09-17 | ||
Enamine | EN300-1914365-10g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 10g |
$5652.0 | 2023-09-17 | ||
Enamine | EN300-1914365-10.0g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 10g |
$5652.0 | 2023-05-31 | ||
Enamine | EN300-1914365-0.1g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 0.1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1914365-5.0g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 5g |
$3812.0 | 2023-05-31 | ||
Enamine | EN300-1914365-0.5g |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
1505192-70-0 | 0.5g |
$1262.0 | 2023-09-17 |
3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
3-(5-Bromofuran-2-yl)-3-hydroxypropanoic Acid: A Comprehensive Overview
The compound 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid, identified by the CAS number 1505192-70-0, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and functional groups, has emerged as a promising candidate in various research domains. In this article, we delve into the properties, applications, and recent advancements associated with this compound.
The molecular structure of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid comprises a hydroxyl group (-OH) and a bromine atom attached to a furan ring, which is further connected to a propanoic acid moiety. This configuration imparts the compound with distinctive chemical and biological properties. The presence of the furan ring, a five-membered aromatic heterocycle, contributes to its stability and reactivity. The bromine atom at the 5-position of the furan ring adds another layer of complexity, influencing its interaction with biological systems.
Recent studies have highlighted the potential of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid in drug discovery and development. Its ability to act as a precursor or intermediate in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound as a building block for constructing complex molecules with anti-inflammatory, anti-tumor, and neuroprotective properties. The hydroxyl group and carboxylic acid functionalities provide versatile sites for further chemical modifications, enabling the creation of derivatives with enhanced bioavailability and efficacy.
In addition to its role in drug design, 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Recent advancements in synthetic methodologies have facilitated the large-scale production of this compound, paving the way for its integration into advanced materials.
The synthesis of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic strategies. Researchers have optimized reaction conditions to enhance yield and purity, ensuring scalability for industrial applications. The use of environmentally friendly solvents and catalysts has also been prioritized to align with green chemistry principles.
Beyond its chemical synthesis, the biological activity of 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has been extensively studied. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. These findings underscore its potential as a therapeutic agent for chronic diseases such as arthritis and neurodegenerative disorders.
In conclusion, 3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid, with its distinctive structure and versatile properties, continues to be a focal point in scientific research. Its applications span across drug discovery, materials science, and biotechnology, making it a valuable compound for both academic and industrial pursuits. As research progresses, new insights into its mechanisms of action and potential uses are expected to emerge, further solidifying its role in modern chemistry.
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